3-Chloro-4-(2-propan-2-ylimidazol-1-yl)pyridine
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Overview
Description
3-Chloro-4-(2-propan-2-ylimidazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-propan-2-ylimidazol-1-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize scalable reactions and robust purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-propan-2-ylimidazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-Chloro-4-(2-propan-2-ylimidazol-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-propan-2-ylimidazol-1-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted imidazoles and pyridines, such as:
- 2-Chloropyridine
- 4-Chloropyridine
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
3-Chloro-4-(2-propan-2-ylimidazol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-(2-propan-2-ylimidazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8(2)11-14-5-6-15(11)10-3-4-13-7-9(10)12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNLWUCDQDTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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